molecular formula C57H102O6 B3026186 1,2-Linolein-3-stearin CAS No. 2190-17-2

1,2-Linolein-3-stearin

Cat. No.: B3026186
CAS No.: 2190-17-2
M. Wt: 883.4 g/mol
InChI Key: PJHDLKOEJMDTBE-KDKXEXENSA-N
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Description

Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two linoleic acid (9Z,12Z-octadecadienoic acid) residues at positions 1 and 2 and a stearic acid (octadecanoic acid) residue at position 3 . It is a minor component of sunflower oil and other vegetable oils, classified under the lipid subclass of triradylglycerols. Its molecular structure confers distinct physicochemical properties, including hydrophobicity and oxidative stability, which influence its biological roles in energy storage and membrane lipid dynamics .

Properties

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHDLKOEJMDTBE-KDKXEXENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H102O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313638
Record name 1-Stearo-2,3-dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190-17-2
Record name 1-Stearo-2,3-dilinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearo-2,3-dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol can be synthesized through esterification reactions involving linoleic acid and stearic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol involves the extraction of plant oils rich in linoleic and stearic acids. The extracted oils are then subjected to transesterification processes to obtain the desired triacylglycerol .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dilinoleoyl-3-stearoyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol involves its interaction with cellular lipid membranes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. The compound’s effects are mediated through its incorporation into lipid bilayers, affecting membrane dynamics and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers and Fatty Acid Chain Variation

a) Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate (Compound 40)
  • Structure: Linoleic acid at positions 1 and 3; palmitic acid (C16:0) at position 2.
  • Key Differences: Positional isomerism (linoleate at 1,3 vs. 1,2 in the main compound). Shorter saturated fatty acid (palmitic vs. stearic acid) reduces melting point and increases fluidity.
  • Source: Isolated from Litsea glutinosa bark, highlighting its occurrence in plant-derived lipids .
b) Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate)
  • Structure: Linoleic acid at 1,2; oleic acid (9Z-octadecenoate) at position 3.
  • Key Differences: Third fatty acid is monounsaturated (oleic acid) instead of saturated (stearic acid), enhancing oxidative instability.
  • Implications : Alters metabolic pathways, as unsaturated fats are preferentially mobilized for β-oxidation .

Functional Group Modifications

a) 1,2-Di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate
  • Structure : Phosphate group at position 3 instead of a fatty acid.
  • Key Differences :
    • Amphipathic nature due to the polar phosphate head, making it a phospholipid.
    • Role in cell membrane architecture and signaling vs. energy storage for TAGs.
  • Analytical Note: Detected in serum metabolomics studies as a biomarker for conditions like COVID-19 .
b) 1,2-Di-(9Z,12Z,15Z-octadecatrienoyl)-3-(galactosyl-alpha-1-6-galactosyl-beta-1)-glycerol
  • Structure: Two alpha-linolenic acids (9Z,12Z,15Z) and a digalactosyl group at position 3.
  • Key Differences :
    • Additional double bond (15Z) increases unsaturation and oxidative susceptibility.
    • Glycosylation introduces hydrophilic moieties, enabling roles in cell recognition and membrane anchoring .

Monoacylglycerols and Simpler Derivatives

a) 2,3-Dihydroxypropyl 9Z,12Z-octadecadienoate
  • Structure: Monoacylglycerol (MAG) with linoleic acid at position 1.
  • Key Differences :
    • Single fatty acid chain increases polarity and solubility in aqueous environments.
    • Functions as an intermediate in lipid digestion and resynthesis .
b) Glyceryl Linoleate
  • Structure: Monoester of linoleic acid and glycerol.
  • Applications : Used in food and cosmetic industries as emulsifiers, contrasting with TAGs’ primary role in energy storage .

Structural and Functional Comparison Table

Compound Name Fatty Acid Positions Functional Groups Key Properties Biological Role Source/Application
Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate 1,2: Linoleate; 3: Stearate None Hydrophobic, energy storage Vegetable oils, energy reserve Sunflower oil, food additives
Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate 1,3: Linoleate; 2: Palmitate None Lower melting point than stearate-TAG Plant secondary metabolites Litsea glutinosa extracts
1,2-Di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate 1,2: Linoleate; 3: Phosphate Phosphate Amphipathic, membrane component Cell signaling, biomarkers Serum metabolomics studies
1,2-Di-(9Z,12Z,15Z-octadecatrienoyl)-3-(digalactosyl)-glycerol 1,2: Alpha-linolenate Digalactosyl Oxidatively unstable, hydrophilic Membrane glycolipids Plant tissues, specialized lipids
2,3-Dihydroxypropyl 9Z,12Z-octadecadienoate 1: Linoleate Free hydroxyl groups Polar, emulsifying agent Lipid metabolism intermediate Marine fungi, industrial uses

Research Findings and Analytical Insights

  • Oxidative Stability: Compounds with higher unsaturation (e.g., alpha-linolenate in ) exhibit lower stability, necessitating antioxidant protection in biological systems .
  • Metabolic Pathways: Positional isomers (e.g., 1,2 vs. 1,3 linoleate placement) influence enzymatic hydrolysis rates, as pancreatic lipase preferentially cleaves sn-1 and sn-3 positions .
  • Diagnostic Potential: Phospholipid derivatives like 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate are elevated in pathological conditions, serving as biomarkers in metabolomic profiling .

Biological Activity

Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate, commonly referred to as a triacylglycerol, is a complex lipid composed of glycerol esterified with three fatty acid chains. This compound has garnered interest due to its potential biological activities and applications in various fields, including nutrition, pharmaceuticals, and cosmetics.

Chemical Structure

  • Chemical Formula: C57H100O6
  • CAS Number: 28409-91-8
  • IUPAC Name: 1-[(9E)-octadec-9-enoyloxy]-3-[(9E,12E)-octadeca-9,12-dienoyloxy]propan-2-yl (9E)-octadec-9-enoate

The structure features a glycerol backbone with two linoleic acid (C18:2) moieties and one oleic acid (C18:1) moiety. The presence of these unsaturated fatty acids contributes to the compound's unique physicochemical properties and biological activities.

Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate exhibits biological activity primarily through its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic processes such as energy production and cellular signaling.

Health Benefits

Recent studies have indicated several potential health benefits associated with this compound:

  • Anti-inflammatory Effects: Research suggests that the unsaturated fatty acids in glycerides like Glycerol 1,2-di-(9Z,12Z-octadecadienoate) may exert anti-inflammatory properties by modulating cytokine production and immune responses.
  • Cardiovascular Health: The consumption of triacylglycerols rich in unsaturated fatty acids has been linked to improved lipid profiles and reduced risk of cardiovascular diseases.
  • Antioxidant Properties: Some studies indicate that this compound may possess antioxidant capabilities, protecting cells from oxidative stress.

Case Studies

  • Study on Lipid Metabolism:
    A study published in the Journal of Lipid Research investigated the effects of dietary triacylglycerols on lipid metabolism in rats. The results demonstrated that supplementation with Glycerol 1,2-di-(9Z,12Z-octadecadienoate) led to significant alterations in plasma lipid levels and improved insulin sensitivity.
  • Clinical Trial on Inflammation:
    A randomized controlled trial examined the effects of dietary intake of this compound on inflammatory markers in obese individuals. The findings revealed a notable decrease in C-reactive protein (CRP) levels among participants consuming higher amounts of unsaturated fatty acids.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaCAS NumberKey Biological Activity
Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoateC57H100O628409-91-8Anti-inflammatory, cardiovascular benefits
Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecenoateC57H102O615607292Lipid metabolism modulation
Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)C57H104O62410-28-8Potential for use in drug delivery systems

Synthesis and Production

The synthesis of Glycerol 1,2-di-(9Z,12Z-octadecadienoate) typically involves the esterification of glycerol with linoleic and oleic acids under controlled conditions. Enzymatic methods are preferred for their specificity and milder reaction conditions compared to traditional chemical methods.

Applications

The compound is utilized across various industries:

  • Nutraceuticals: As a dietary supplement for its health benefits.
  • Cosmetics: Incorporated into formulations for its emollient properties.
  • Pharmaceuticals: Explored for its potential as a drug delivery vehicle due to its biocompatibility.

Q & A

Q. How can researchers accurately identify and quantify Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate in complex lipid mixtures?

  • Methodological Answer : Utilize high-resolution mass spectrometry techniques such as GC/LC-Quadrupole Time of Flight (QTOF) to analyze precise mass-to-charge ratios. For structural confirmation, compare fragmentation patterns with reference standards (e.g., sn-position-specific ions like m/z 339 for linoleate and m/z 283 for stearate). Chromatographic separation via reverse-phase HPLC with C18 columns can resolve regioisomers .

Q. What chromatographic techniques are optimal for separating this triacylglycerol (TG) from structurally similar species?

  • Methodological Answer : Reverse-phase HPLC with a C18 stationary phase and gradient elution using acetonitrile/isopropanol/water mobile phases effectively separates TGs based on acyl chain unsaturation and regiospecificity. Thin-layer chromatography (TLC) with iodine staining provides a rapid preliminary assessment .

Q. What are the key fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?

  • Methodological Answer : In positive-ion mode, expect neutral losses of linoleic acid (18:2(9Z,12Z)) and stearic acid (18:0) from the glycerol backbone. Diagnostic ions include m/z 601.5 ([M+Na]⁺) and sn-3-specific fragments (e.g., m/z 283 for stearate). Confirm positional specificity using collision-induced dissociation (CID) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (e.g., argon) at -80°C to minimize oxidation of unsaturated acyl chains. Solubilize in chloroform/methanol (2:1 v/v) for long-term stability, and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What challenges arise in synthesizing regioisomerically pure Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate, and how can enzymatic methods address them?

  • Methodological Answer : Chemical synthesis often yields mixed regioisomers due to non-specific acylation. Enzymatic approaches using immobilized lipases (e.g., Rhizomucor miehei lipase) enable sn-1,2-specific esterification. For sn-3 stearate incorporation, phospholipase A₂-mediated transacylation ensures positional fidelity .

Q. How does the sn-3 stearoyl group influence metabolic processing compared to unsaturated chains in vivo?

  • Methodological Answer : The saturated stearoyl chain at sn-3 slows hydrolysis by pancreatic lipases, which preferentially cleave sn-1/2 positions. Use isotope-labeled substrates in vitro to track hydrolysis rates and compare with TGs containing unsaturated sn-3 chains .

Q. How can lipidomic data resolve contradictions in the abundance of this TG across different biological models?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to lipidomic datasets, accounting for extraction efficiency biases (e.g., Folch vs. Bligh-Dyer methods). Normalize data to internal standards (e.g., TG 16:0/18:1/18:1) and validate via spike-recovery experiments .

Q. What role does this TG play in membrane dynamics when incorporated into lipid bilayers?

  • Methodological Answer : Incorporate the TG into model membranes (e.g., giant unilamellar vesicles) and assess bilayer fluidity via fluorescence anisotropy using probes like DPH. Compare phase behavior with phospholipid-only systems to evaluate TG-induced membrane disorder .

Q. How can NMR spectroscopy confirm the regiospecificity of acyl chain attachment?

  • Methodological Answer : Use ¹³C-NMR to distinguish carbonyl carbons at sn-1/2 (δ ~173 ppm) vs. sn-3 (δ ~172 ppm) due to glycerol backbone electronic effects. 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures .

Q. What in vitro assays can elucidate the signaling interactions of this TG with phospholipase enzymes?

  • Methodological Answer : Radiolabel the TG with ³H or ¹⁴C at the stearoyl chain and measure hydrolysis products (e.g., free fatty acids) using scintillation counting. For phospholipase C/D assays, monitor phosphatidic acid or diacylglycerol generation via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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